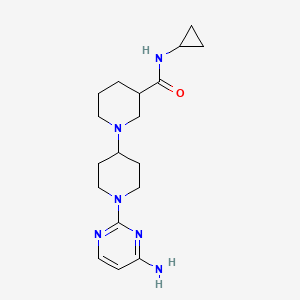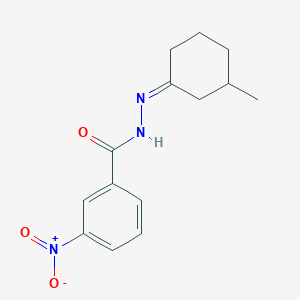![molecular formula C21H16BrClN2O3 B5291984 N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide, commonly known as BFAVB, is a chemical compound with potential applications in scientific research. BFAVB is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
BFAVB exerts its anti-cancer effects through multiple mechanisms. One mechanism involves the inhibition of tubulin polymerization, which is necessary for cell division. BFAVB binds to tubulin and prevents its polymerization, leading to cell cycle arrest and ultimately cell death. Another mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. BFAVB inhibits this pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
BFAVB has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, studies have also shown that BFAVB can cause oxidative stress and DNA damage in cancer cells, leading to cell death. BFAVB has been shown to have anti-inflammatory effects as well, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFAVB in lab experiments is its low toxicity in normal cells and tissues, making it a safer alternative to other anti-cancer drugs. Additionally, BFAVB can be conjugated with other molecules to target specific cells or tissues, making it a versatile tool for drug delivery. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for further research on BFAVB. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to investigate its potential use in other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to optimize its drug delivery system and improve its solubility in water.
Synthesemethoden
BFAVB has been synthesized through various methods, including the condensation reaction of 4-bromoacetophenone and 2-chlorobenzoyl chloride followed by the reaction with 2-furylacetic acid and N,N-dimethylformamide. Another method involves the reaction of 4-bromoacetophenone with 2-chlorobenzoyl chloride followed by the reaction with 2-furylmethylamine and N,N-dimethylformamide. Both methods produce BFAVB with a yield of around 50%.
Wissenschaftliche Forschungsanwendungen
BFAVB has potential applications in scientific research, particularly in cancer research. Studies have shown that BFAVB inhibits the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. BFAVB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BFAVB has been studied for its potential use in drug delivery systems, as it can be conjugated with other molecules to target specific cells or tissues.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-15-9-7-14(8-10-15)12-19(21(27)24-13-16-4-3-11-28-16)25-20(26)17-5-1-2-6-18(17)23/h1-12H,13H2,(H,24,27)(H,25,26)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYZZYQMSAZNG-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)NCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)


![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)

![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)

![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)